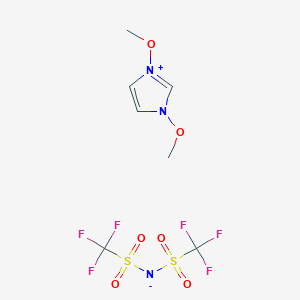

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide

CAS No.: 951021-03-7

Cat. No.: VC13579959

Molecular Formula: C7H9F6N3O6S2

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951021-03-7 |

|---|---|

| Molecular Formula | C7H9F6N3O6S2 |

| Molecular Weight | 409.3 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxyimidazol-1-ium |

| Standard InChI | InChI=1S/C5H9N2O2.C2F6NO4S2/c1-8-6-3-4-7(5-6)9-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1 |

| Standard InChI Key | PPGPWZWXCSNVNK-UHFFFAOYSA-N |

| SMILES | CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

| Canonical SMILES | CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

[EMIM][TFSI] consists of a 1-ethyl-3-methylimidazolium cation paired with a bis(trifluoromethylsulfonyl)imide anion. The cation features:

-

Ethyl group at the N1 position

-

Methyl group at the N3 position

The TFSI⁻ anion contains two trifluoromethylsulfonyl groups bonded to a central nitrogen atom, creating a delocalized charge distribution that enhances stability .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Melting Point | ≥15°C |

| Density (25°C) | 1.53 g/cm³ |

| Viscosity | 39.4 cP |

| Ionic Conductivity | 6.63 mS/cm |

| Electrochemical Window | 4.7 V |

| Water Solubility | Insoluble |

Synthesis and Purification

The compound is synthesized via metathesis reaction:

-

Reactants: 1-Ethyl-3-methylimidazolium chloride (EMIM-Cl) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

-

Solvent: Acetonitrile

-

Purification:

Electrochemical Behavior

Conductivity Mechanisms

The ionic conductivity of 6.63 mS/cm arises from:

-

Vehicle mechanism: Ion pairs migrate through the liquid matrix

-

Grotthuss mechanism: Anion structural diffusion via hydrogen bond networks

Molecular dynamics simulations reveal that 27% of conductivity derives from correlated ion motion, while 73% stems from self-diffusion .

Electrochemical Stability

The 4.7 V window enables applications in high-voltage systems:

-

Anodic limit: +2.1 V vs. Ag/Ag⁺

-

Cathodic limit: -2.6 V vs. Ag/Ag⁺

Cyclic voltammetry shows negligible decomposition over 500 cycles at 100 mV/s scan rates .

Solvent Applications

Gas Absorption

[EMIM][TFSI] exhibits exceptional CO₂ solubility:

-

Mechanism: Lewis acid-base interaction between CO₂ and TFSI⁻ anion

Nanomaterial Synthesis

Microwave-assisted synthesis in [EMIM][TFSI] produces:

-

Zinc Oxide Nanoparticles: 15-20 nm diameter with wurtzite structure

-

Gold Nanoclusters: 2.4 nm particles showing surface plasmon resonance at 520 nm

Battery Electrolyte Formulations

Lithium-Ion Systems

When mixed with carbonate solvents (ethylene carbonate/dimethyl carbonate):

Supercapacitor Performance

Activated carbon electrodes in [EMIM][TFSI] achieve:

-

Specific capacitance: 158 F/g at 1 A/g

-

Energy density: 32 Wh/kg

Emerging Applications

Flexible Electronics

Incorporating 20 wt% [EMIM][TFSI] into polydimethylsiloxane yields:

Pharmaceutical Synthesis

As reaction medium for iodination reactions:

-

Yield: 94% for antifungal agent synthesis

-

Recycling: 4 cycles without activity loss

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume